4-(2-Aminoethyl)tetrahydro-2h-pyran-4-ol hydrochloride

Description

Structural Characterization of 4-(2-Aminoethyl)tetrahydro-2H-pyran-4-ol Hydrochloride

International Union of Pure and Applied Chemistry Nomenclature and Molecular Formula Analysis

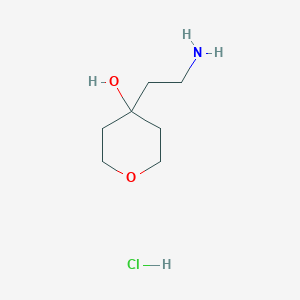

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is this compound, which precisely describes the structural arrangement of functional groups within the molecule. The molecular formula is established as C₇H₁₆ClNO₂, indicating the presence of seven carbon atoms, sixteen hydrogen atoms, one chlorine atom, one nitrogen atom, and two oxygen atoms. The molecular weight is calculated to be 181.66 grams per mole, reflecting the contribution of the hydrochloride salt formation to the overall mass.

The structural framework consists of a six-membered tetrahydropyran ring system, which forms the core heterocyclic structure containing one oxygen atom. The tetrahydropyran ring adopts a chair conformation similar to that observed in other six-membered cyclic compounds, minimizing steric interactions and maximizing stability. At the 4-position of this ring system, two significant substituents are present: a hydroxyl group and a 2-aminoethyl chain. The hydroxyl group contributes to the compound's polarity and hydrogen bonding capabilities, while the aminoethyl substituent provides basic character and additional sites for intermolecular interactions.

The Simplified Molecular Input Line Entry System representation is recorded as Cl.NCCC1(O)CCOCC1, which demonstrates the connectivity pattern and includes the separate hydrochloride counterion. This notation clearly illustrates the quaternary carbon center at position 4 of the tetrahydropyran ring, bearing both the hydroxyl group and the ethylamine side chain. The hydrochloride salt formation occurs through protonation of the terminal amino group by hydrochloric acid, resulting in an ammonium chloride ionic interaction that significantly enhances the compound's water solubility and crystalline stability.

Crystallographic Studies and Three-Dimensional Conformation

X-ray crystallography represents the primary method for determining the precise three-dimensional structure of crystalline compounds, providing detailed information about atomic positions, bond lengths, bond angles, and intermolecular interactions. In crystallographic analysis, the compound must first be obtained in suitable crystal form, typically requiring crystals larger than 0.1 millimeters in all dimensions and exhibiting regular structure without significant internal imperfections.

The three-dimensional conformation of this compound is dominated by the chair conformation of the tetrahydropyran ring system. This conformation positions the oxygen atom and carbon atoms of the ring in an arrangement that minimizes torsional strain and steric interactions. The 4-position substituents, including the hydroxyl group and the 2-aminoethyl chain, adopt equatorial orientations to minimize 1,3-diaxial interactions that would destabilize axial conformations.

The molecular geometry around the quaternary carbon at position 4 exhibits tetrahedral coordination, with bond angles approximating 109.5 degrees. The ethylamine side chain extends from this position, with the carbon-carbon bond adopting a gauche conformation to minimize steric interactions with the ring system. The terminal amino group, existing as an ammonium ion in the hydrochloride salt form, participates in extensive hydrogen bonding networks within the crystal lattice.

Crystallographic determination involves measuring the angles and intensities of X-ray diffraction patterns as the crystal is rotated through multiple orientations. The resulting diffraction data provides electron density maps that reveal the positions of all non-hydrogen atoms with high precision. Hydrogen atoms, including those involved in hydrogen bonding interactions, can be located through difference electron density calculations or positioned based on expected geometric constraints.

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance Spectral Analysis

Nuclear Magnetic Resonance spectroscopy provides crucial structural information through the analysis of hydrogen and carbon environments within the molecule. The technique relies on the magnetic behavior of atomic nuclei when placed in strong magnetic fields, resulting in characteristic chemical shifts that reflect the electronic environment surrounding each nucleus.

In proton Nuclear Magnetic Resonance analysis, the number of distinct signals corresponds to the number of chemically non-equivalent hydrogen environments. For this compound, the tetrahydropyran ring system generates multiple signal sets corresponding to the methylene protons at different ring positions. The axial and equatorial protons at each carbon center exhibit different chemical shifts due to their distinct magnetic environments, with equatorial protons typically appearing upfield relative to their axial counterparts.

The ethylamine side chain contributes two distinct methylene signal sets: the alpha-methylene group adjacent to the quaternary carbon center and the beta-methylene group bearing the ammonium functionality. The alpha-methylene protons appear in the range of 1.5-2.5 parts per million, influenced by the electron-withdrawing effect of the adjacent quaternary carbon and hydroxyl group. The beta-methylene protons resonate further downfield, typically in the range of 2.8-3.2 parts per million, due to the strong deshielding effect of the adjacent ammonium group.

Integration patterns in the proton Nuclear Magnetic Resonance spectrum provide quantitative information about the number of protons contributing to each signal. The tetrahydropyran ring contributes eight protons, while the ethylamine side chain contributes four protons, and the hydroxyl group contributes one exchangeable proton. The ammonium protons typically appear as a broad signal around 8-10 parts per million and may exhibit exchange broadening depending on the measurement conditions.

Infrared Absorption Profile Interpretation

Infrared spectroscopy examines the vibrational modes of molecular bonds, providing characteristic absorption patterns that serve as molecular fingerprints. The technique measures the absorption of infrared radiation as molecules undergo transitions between vibrational energy states, with each type of chemical bond exhibiting characteristic absorption frequencies.

The infrared spectrum of this compound displays several characteristic absorption bands that confirm the presence of key functional groups. The hydroxyl group at the 4-position of the tetrahydropyran ring generates a broad absorption band in the range of 3200-3600 wavenumbers, reflecting the oxygen-hydrogen stretching vibration. The exact position and shape of this band depend on the extent of hydrogen bonding interactions, with hydrogen-bonded hydroxyl groups typically appearing at lower frequencies and exhibiting broader band profiles.

The ammonium functionality of the hydrochloride salt produces multiple absorption features in the infrared spectrum. Primary ammonium ions typically exhibit three distinct nitrogen-hydrogen stretching vibrations in the range of 3000-3300 wavenumbers, corresponding to the symmetric and asymmetric stretching modes of the NH₃⁺ group. Additionally, ammonium groups display characteristic bending vibrations around 1600 wavenumbers, which may overlap with other molecular vibrations.

Carbon-hydrogen stretching vibrations from the tetrahydropyran ring and ethyl chain appear in the range of 2800-3000 wavenumbers, with multiple overlapping bands corresponding to the various methylene groups present in the structure. The carbon-oxygen stretching vibrations of the tetrahydropyran ether linkage generate absorption bands in the range of 1000-1200 wavenumbers, with the exact frequency depending on the local electronic environment and conformational factors.

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides molecular weight determination and structural information through the analysis of ionic fragmentation patterns under high-energy conditions. The technique involves ionization of the sample molecule followed by fragmentation and mass analysis of the resulting ionic species.

For this compound, the molecular ion peak appears at mass-to-charge ratio 145, corresponding to the free base form after loss of the hydrochloride counterion during ionization. The base peak in electron ionization mass spectrometry typically corresponds to the most stable fragment ion, which often involves cleavage adjacent to heteroatoms or formation of stabilized carbocation species.

Common fragmentation pathways include alpha-cleavage adjacent to the nitrogen atom, resulting in loss of the ethylamine side chain and formation of a tetrahydropyranyl cation fragment. This fragmentation generates a prominent peak at mass-to-charge ratio 102, corresponding to the tetrahydro-2H-pyran-4-ol fragment. Additional fragmentation may occur through ring-opening processes, generating linear fragment ions of varying masses.

The presence of the hydroxyl group facilitates McLafferty rearrangement processes, which involve hydrogen migration followed by cleavage to generate characteristic fragment patterns. These rearrangements typically produce even-electron fragment ions that appear as significant peaks in the mass spectrum. The tetrahydropyran ring system may undergo retro-Diels-Alder fragmentation under high-energy conditions, although this process is less favorable for saturated six-membered rings compared to unsaturated analogs.

Propriétés

IUPAC Name |

4-(2-aminoethyl)oxan-4-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2.ClH/c8-4-1-7(9)2-5-10-6-3-7;/h9H,1-6,8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBJYLMHVGXSMKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(CCN)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

910377-18-3 | |

| Record name | 4-(2-aminoethyl)oxan-4-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Reductive Amination of 4-Hydroxy-2H-pyran-4-carboxaldehyde or Related Precursors

One common synthetic approach involves the reductive amination of a tetrahydropyran-4-carboxaldehyde derivative with ethylenediamine or related amines, followed by reduction and salt formation.

- Procedure:

- The aldehyde precursor is reacted with ethylenediamine under controlled conditions to form an imine intermediate.

- This intermediate is then reduced using a hydride donor such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents like tetrahydrofuran (THF).

- The resulting amine is subsequently converted to its hydrochloride salt by treatment with hydrochloric acid in ethanol or another suitable solvent.

- Yields: Typically range from 65% to 75% depending on reaction conditions and purification.

Nucleophilic Substitution Using Tetrahydropyran-4-yl Mesylate

Another method employs nucleophilic substitution on a suitably activated tetrahydropyran derivative:

- Procedure:

- The hydroxyl group at the 4-position of tetrahydropyran is converted into a good leaving group, typically a mesylate (methanesulfonate ester).

- This mesylate is then reacted with ethylenediamine or a protected aminoethyl nucleophile under acidic conditions (e.g., HCl in ethanol).

- After substitution, the product is purified by recrystallization to yield the hydrochloride salt of the target compound.

- Advantages: This method allows for selective substitution and can be scaled industrially with controlled reaction parameters.

Direct Amination of Tetrahydropyran Derivatives with Polyamines

A patented industrial process describes the reaction of tetrahydropyran derivatives with polyamines such as pentaethylenehexamine in alcohol solvents at elevated temperatures (~80°C) for several hours:

- Procedure:

- The tetrahydropyran substrate is mixed with pentaethylenehexamine and n-butyl alcohol.

- The mixture is stirred at 80°C for 2 hours to promote amination.

- The product is isolated and converted into the hydrochloride salt.

- Industrial Relevance: This method is suitable for large-scale preparation due to the use of readily available reagents and straightforward reaction conditions.

Comparative Data Table of Preparation Methods

| Preparation Method | Key Reagents | Reaction Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Reductive Amination | 4-Hydroxy-4-formyl tetrahydropyran, LiAlH4, ethylenediamine | Anhydrous THF, room temp to reflux | 65–75 | High selectivity, moderate yield | Requires careful handling of hydrides |

| Nucleophilic Substitution | Tetrahydropyran-4-yl mesylate, ethylenediamine, HCl | Acidic EtOH, mild heating | 60–70 | Scalable, selective substitution | Requires mesylate preparation |

| Direct Amination with Polyamines | Tetrahydropyran derivative, pentaethylenehexamine, n-butyl alcohol | 80°C, 2 hours | Not specified | Industrially feasible, simple setup | Longer reaction time, polyamine excess |

Research Findings and Analytical Characterization

-

- NMR (1H and 13C): Confirms the tetrahydropyran ring and aminoethyl side chain with characteristic chemical shifts and coupling patterns.

- Mass Spectrometry: Molecular ion peaks consistent with C7H16NO2 and the hydrochloride salt.

- Elemental Analysis: Validates the stoichiometry of carbon, hydrogen, nitrogen, oxygen, and chlorine.

- HPLC Purity: Typically >95% purity achieved after recrystallization or chromatographic purification.

-

- The choice of solvent and temperature critically affects yield and purity.

- Acidic conditions favor salt formation and improve compound stability.

- Use of protecting groups on amines may be necessary for complex derivatives but is generally avoided for this compound to maintain simplicity.

Analyse Des Réactions Chimiques

Types of Reactions

4-(2-Aminoethyl)tetrahydro-2H-pyran-4-ol hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Applications De Recherche Scientifique

Chemistry

4-(2-Aminoethyl)tetrahydro-2H-pyran-4-ol hydrochloride serves as a versatile building block in organic synthesis. Its structural features allow it to be used in the formation of more complex organic molecules, making it valuable for chemists seeking to develop new compounds.

Biology

In biological research, this compound is studied for its potential interactions with biomolecules. The amino group can form hydrogen bonds with various biological targets, influencing their activity and function. This property is crucial for understanding its role in drug design and development.

Medicine

Ongoing research explores the therapeutic applications of this compound. Notably, it has been identified as a selective inhibitor of the mTOR (mechanistic target of rapamycin) kinase, which plays a critical role in regulating cell growth and proliferation. The inhibition of mTOR has significant implications for cancer treatment and other diseases characterized by uncontrolled cell growth .

Industry

In industrial settings, this compound is utilized in the production of various chemical intermediates and specialty chemicals. Its dual functionality as both an amino and hydroxyl compound allows for diverse applications across multiple sectors .

Case Study 1: mTOR Inhibition

Recent studies have demonstrated that this compound effectively inhibits mTOR activity in cellular models. This inhibition leads to decreased cell proliferation in cancer cell lines, suggesting its potential as a therapeutic agent in oncology.

Case Study 2: Synthetic Applications

Researchers have employed this compound as a key intermediate in synthesizing novel drug candidates. For instance, derivatives formed from its reaction with various alkyl halides have exhibited promising biological activities, indicating potential pathways for drug development .

Mécanisme D'action

The mechanism of action of 4-(2-Aminoethyl)tetrahydro-2H-pyran-4-ol hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparaison Avec Des Composés Similaires

Key Structural Features :

- Tetrahydropyran ring : Provides conformational rigidity.

- 4-Hydroxyl group : Enhances hydrophilicity and hydrogen-bonding capacity.

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following table summarizes structurally related compounds, focusing on substituents, molecular properties, and synthesis yields:

* Estimated based on analogous structures.

Key Observations :

Tyramine hydrochloride (4-(2-aminoethyl)phenol·HCl) shares the aminoethyl-phenol motif but replaces the THP ring with a benzene ring, increasing aromaticity and altering pharmacokinetics .

Stereochemical Variations: Compounds like (3R,4S)-4-aminotetrahydro-2H-pyran-3-ol·HCl demonstrate how hydroxyl and amino group positioning affects molecular interactions. Such stereoisomers may exhibit divergent biological activities .

Synthetic Accessibility :

Physicochemical and Pharmacokinetic Properties

| Property | 4-(2-Aminoethyl)THP-4-ol·HCl | 2-(THP-4-yl)ethanamine·HCl | Tyramine·HCl |

|---|---|---|---|

| LogP (Predicted) | ~0.5 | ~1.2 | ~0.8 |

| TPSA (Ų) | ~70 | ~50 | ~80 |

| Water Solubility | High | Moderate | High |

| BBB Permeability | Low | Moderate | Low |

| CYP Inhibition Risk | Low | Low | Moderate |

Notes:

- TPSA (Topological Polar Surface Area): The hydroxyl group in 4-(2-Aminoethyl)THP-4-ol·HCl increases TPSA compared to non-hydroxylated analogs, reducing membrane permeability but improving solubility .

Activité Biologique

4-(2-Aminoethyl)tetrahydro-2H-pyran-4-ol hydrochloride, also known as 4-(aminomethyl)oxan-4-ol hydrochloride, is a compound of significant interest in biochemical research due to its interactions with various biological pathways and potential therapeutic applications. This article reviews its biological activity, mechanisms of action, and relevant research findings.

The primary mode of action for this compound involves its interaction with key enzymes and signaling pathways:

- mTOR Kinase Inhibition : This compound is recognized for its role as a selective inhibitor of the mTOR (mechanistic target of rapamycin) kinase, which is crucial for regulating cell growth, proliferation, and survival. Inhibition of mTOR can lead to reduced cellular proliferation and has implications in cancer treatment.

- PDE10A Pathway : It also interacts with phosphodiesterase 10A (PDE10A), which is involved in signal transduction within the central nervous system. This interaction may influence neurological functions and offers potential applications in treating psychiatric disorders.

This compound exhibits several important biochemical properties:

| Property | Description |

|---|---|

| Solubility | Soluble in water and organic solvents, facilitating its use in various biochemical assays. |

| Stability | Stable at room temperature; however, it may degrade under extreme conditions (high temperature, light). |

| Transport Mechanisms | Utilizes specific transporters for cellular uptake, influencing its bioavailability and efficacy. |

Cellular Effects

The compound's effects on cellular processes can be profound:

- Cell Growth and Proliferation : By inhibiting mTOR kinase, the compound reduces cell growth and proliferation rates, which can be beneficial in cancer therapies.

- Signal Transduction : Its action on PDE10A may modulate neurotransmitter signaling pathways, potentially leading to therapeutic effects in neurological disorders.

Dosage Effects in Animal Models

Research indicates that the biological effects of this compound vary significantly with dosage:

- Low Doses : Beneficial effects on cell metabolism and growth have been observed.

- High Doses : Toxic effects including cell death and tissue damage can occur, highlighting the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

The compound undergoes metabolism primarily in the liver, involving various enzymes that lead to the formation of metabolites. Understanding these metabolic pathways is crucial for predicting pharmacokinetics and potential toxicity.

Case Studies

Several studies have explored the biological activity of this compound:

- Cancer Research : A study demonstrated that the inhibition of mTOR by this compound resulted in significant tumor growth reduction in xenograft models, suggesting its potential as an anti-cancer agent.

- Neurological Studies : Research involving animal models indicated that modulation of PDE10A activity could alleviate symptoms associated with schizophrenia, providing a basis for further exploration into its use as a neurotherapeutic agent.

- Toxicological Assessments : Safety evaluations showed that while the compound has beneficial effects at therapeutic doses, higher concentrations led to adverse effects such as hepatotoxicity and alterations in hematological parameters .

Q & A

Q. What are the recommended synthetic routes for 4-(2-Aminoethyl)tetrahydro-2H-pyran-4-ol hydrochloride, and how can reaction conditions be optimized for high yield?

- Methodological Answer : A common approach involves multi-step synthesis starting with tetrahydro-2H-pyran derivatives. For example, the Mannich reaction or Michael addition (using acetyl chloride or carbonyl compounds in acetonitrile) can introduce the aminoethyl group . Optimization includes adjusting reaction temperature (e.g., room temperature to 50°C), solvent polarity (acetonitrile or THF), and stoichiometric ratios of reagents (e.g., 1.2:1 ratio of nucleophiles to carbonyl compounds). Catalytic systems like LiAlH4 or NaBH4 for reductions and HATU for coupling reactions improve yield . Degassed conditions (e.g., CH₂Cl₂ under nitrogen) may prevent oxidation of sensitive intermediates .

Q. How should researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

- Methodological Answer : Employ a combination of ¹H/¹³C NMR to confirm proton and carbon environments (e.g., distinguishing hydroxyl and aminoethyl groups) , FT-IR to identify functional groups (e.g., N–H stretches at ~3300 cm⁻¹ and C–O bonds at ~1100 cm⁻¹) , and HRMS for exact mass verification . Cross-reference data with published spectra of analogous tetrahydro-2H-pyran derivatives . Purity can be assessed via HPLC (C18 column, acetonitrile/water mobile phase) or TLC (silica gel, ethyl acetate/hexane eluent) .

Q. What are the critical storage and handling protocols for this compound to ensure stability?

- Methodological Answer : Store in airtight containers under inert gas (argon or nitrogen) at room temperature to prevent hygroscopic degradation . Avoid prolonged exposure to light, as UV radiation may induce ring-opening reactions. For long-term stability, lyophilize the compound and store at -20°C. Use anhydrous solvents (e.g., THF or DCM) during handling to minimize hydrolysis .

Q. How is this compound utilized as a pharmaceutical intermediate, and what functional groups enable its reactivity?

- Methodological Answer : The aminoethyl group facilitates nucleophilic substitutions (e.g., coupling with carboxylic acids or alkyl halides), while the tetrahydro-2H-pyran ring provides a rigid scaffold for stereoselective modifications . It is used to synthesize β-amino acids or heterocyclic derivatives via reductive amination or Pd-catalyzed cross-coupling . The hydroxyl group can be protected (e.g., with tert-butyldimethylsilyl ether) to direct reactivity toward the aminoethyl moiety .

Advanced Research Questions

Q. What strategies are effective in resolving stereochemical challenges during the synthesis of this compound?

- Methodological Answer : Use chiral catalysts (e.g., Jacobsen’s thiourea catalysts) or enantioselective enzymatic reductions to control stereochemistry at the hydroxyl and aminoethyl positions . Confirm absolute configuration via X-ray crystallography or chiral HPLC (e.g., Chiralpak AD-H column with hexane/isopropanol) . For diastereomeric mixtures, fractional crystallization in ethanol/water can isolate the desired isomer .

Q. How can researchers address contradictory data regarding the biological activity of 4-(2-Aminoethyl)tetrahydro-2H-pyran-4-ol derivatives?

- Methodological Answer : Systematically vary substituents (e.g., alkylation of the amino group or halogenation of the pyran ring) and correlate structural changes with bioactivity using SAR studies . Validate contradictory results via orthogonal assays:

- In vitro enzyme inhibition (e.g., fluorescence-based assays for kinase activity).

- Cell viability assays (MTT or ATP-luminescence) to confirm cytotoxicity thresholds .

- Molecular docking to compare binding affinities across derivatives .

Q. What mechanistic insights can be gained from studying the degradation pathways of this compound under acidic or oxidative conditions?

- Methodological Answer : Perform stress testing in 0.1M HCl (simulating gastric fluid) or H₂O₂ (oxidizing conditions) at 40°C. Monitor degradation via LC-MS to identify byproducts (e.g., ring-opened aldehydes or oxidized amines) . Isotopic labeling (e.g., ¹⁸O-water) can trace hydrolysis pathways. Kinetic studies (Arrhenius plots) predict shelf-life under accelerated conditions .

Q. How can advanced analytical methods resolve ambiguities in the structural elucidation of novel derivatives?

- Methodological Answer : Combine 2D NMR (e.g., COSY, HSQC) to assign proton-carbon correlations in crowded spectra . For low-solubility compounds, use solid-state NMR or Raman spectroscopy . High-resolution mass spectrometry (HRMS) with electron spray ionization (ESI) confirms molecular formulas, while IRMPD spectroscopy (infrared multiple photon dissociation) identifies tautomeric forms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.